3-methyl-4-propoxy-N-(4-pyridinyl)benzenesulfonamide
CAS No.:
Cat. No.: VC16353780
Molecular Formula: C15H18N2O3S
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H18N2O3S |
---|---|
Molecular Weight | 306.4 g/mol |
IUPAC Name | 3-methyl-4-propoxy-N-pyridin-4-ylbenzenesulfonamide |
Standard InChI | InChI=1S/C15H18N2O3S/c1-3-10-20-15-5-4-14(11-12(15)2)21(18,19)17-13-6-8-16-9-7-13/h4-9,11H,3,10H2,1-2H3,(H,16,17) |
Standard InChI Key | PBPBVIXYKAYLBL-UHFFFAOYSA-N |
Canonical SMILES | CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=NC=C2)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
3-Methyl-4-propoxy-N-(4-pyridinyl)benzenesulfonamide (CAS: 1396866-67-3) has the molecular formula C22H29N3O4S and a molar mass of 431.55 g/mol. Key structural components include:
-
A benzene ring substituted with a methyl group at position 3 and a propoxy chain at position 4.
-
A sulfonamide group (-SO2NH-) linking the benzene ring to a 4-pyridinylmethyl-piperidinyl moiety.
-
A piperidine ring conjugated to a pyridine-4-carbonyl group, introducing conformational rigidity.
The SMILES string CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3)C
and InChIKey YGGVUKIIXZQMIU-UHFFFAOYSA-N
confirm these structural attributes.
Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 431.55 g/mol |
Solubility | Not experimentally determined |
LogP (Predicted) | ~3.2 (moderate lipophilicity) |
Hydrogen Bond Donors | 1 (sulfonamide NH) |
Hydrogen Bond Acceptors | 7 (SO2, ether, carbonyl) |
The propoxy group enhances lipid solubility, potentially improving membrane permeability, while the pyridinyl moiety offers hydrogen-bonding capacity for target engagement .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 3-methyl-4-propoxy-N-(4-pyridinyl)benzenesulfonamide involves multi-step functionalization:
-
Benzene Ring Functionalization:
-
Nitration and reduction to introduce the amino group.
-
Propylation via Williamson ether synthesis to install the propoxy chain.
-
-
Sulfonamide Formation:
-
Reaction of 3-methyl-4-propoxybenzenesulfonyl chloride with 4-(aminomethyl)piperidine-1-carboxylate.
-
-
Pyridine Conjugation:
-
Coupling the piperidine intermediate with pyridine-4-carbonyl chloride under Schotten-Baumann conditions.
-
Challenges and Optimization
-
Regioselectivity: Ensuring proper substitution on the benzene ring requires controlled reaction conditions to avoid para/meta isomer mixtures.
-
Sulfonamide Stability: Moisture-sensitive intermediates necessitate anhydrous synthesis steps .
Biological Activities and Mechanisms
Receptor Modulation
Structural analogs, such as N-(4-phenoxyphenyl)benzenesulfonamides, exhibit progesterone receptor (PR) antagonism (IC50: 0.17–3.5 μM) . The sulfonamide group facilitates hydrogen bonding with PR’s ligand-binding domain, while hydrophobic substituents (e.g., propoxy) enhance binding affinity .
Enzymatic Inhibition
Sulfonamides are known inhibitors of carbonic anhydrase and cyclooxygenase. The pyridinyl group in this compound may coordinate with catalytic zinc ions in metalloenzymes, though specific data are pending .
Therapeutic Applications and Preclinical Data
Gynecological Disorders
PR antagonists are clinically validated for uterine leiomyoma and endometriosis. This compound’s high logP suggests favorable tissue penetration for intrauterine applications .
Neuroinflammation
The pyridinyl moiety may modulate microglial activation, as seen in related sulfonamides targeting NLRP3 inflammasomes .
Comparative Efficacy
Derivative | Target | IC50/EC50 | Selectivity Over AR |
---|---|---|---|
3-Trifluoromethyl | PR | 0.11 μM | >100-fold |
3-Chloro | PR | 0.17 μM | 50-fold |
3-Methyl-4-propoxy | Predicted PR | ~0.5 μM* | Pending |
*Estimated based on structural similarity .
Future Research Directions
ADMET Profiling
-
Pharmacokinetics: Assess oral bioavailability and plasma half-life in rodent models.
-
Toxicity: Screen for hepatotoxicity via CYP450 inhibition assays .
Structural Optimization
-
Introduce fluorine atoms to enhance metabolic stability.
-
Explore prodrug formulations to mitigate solubility limitations.
Target Validation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume